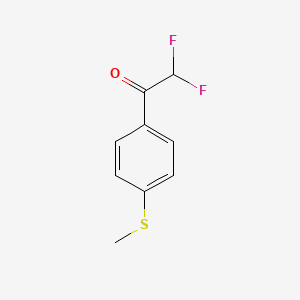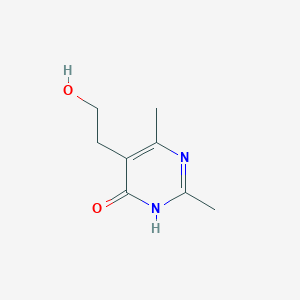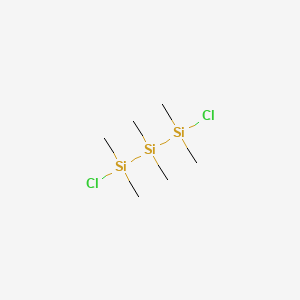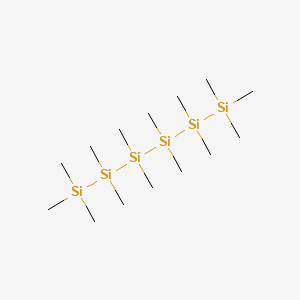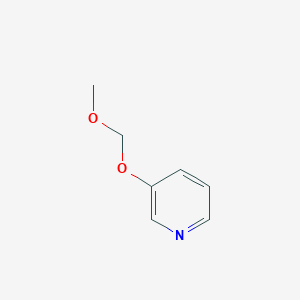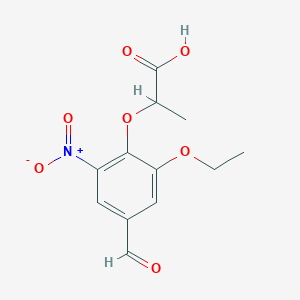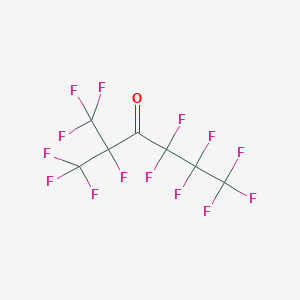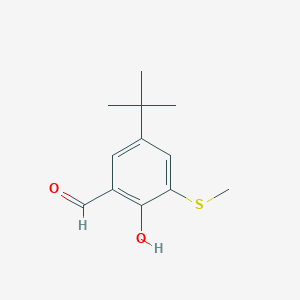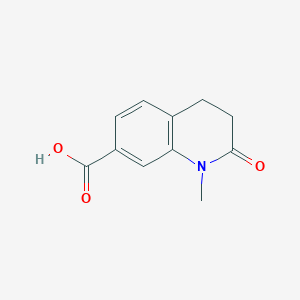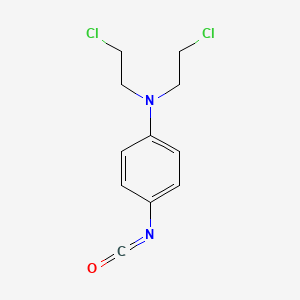
苯胺,N,N-双(2-氯乙基)-4-异氰酸酯-
概述
描述
Chemical Reactions Analysis
The specific chemical reactions involving “Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-” are not detailed in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-” are not explicitly provided in the sources retrieved .科学研究应用
配合物的合成和表征
- 苯胺衍生物已用于合成和表征各种配合物,例如钌(II)表面活性剂。这些配合物表现出诸如二次谐波产生 (SHG) 行为的特性,可用于非线性光学应用 (Chu & Yam,2001)。
生化特性和细胞毒性研究
- 含有苯胺衍生物的胱胺类含氯乙基亚硝脲已对其在人淋巴母细胞和鼠癌细胞系中的生化特性和细胞毒性进行了研究。此类研究有助于了解它们的潜在治疗应用和作用机制 (Farhi 等人,1984)。
化学中的结构和光学性质
- 苯胺衍生物用于研究对称偶氮甲碱的结构和光学性质。这些涉及光致发光和紫外-可见光性质的研究在有机电子学和光子学领域具有重要意义 (Iwan 等人,2014)。
聚氨酯阳离子聚合物的开发
- 苯胺衍生物已被用于开发用于聚氨酯阳离子聚合物的新的二异氰酸酯。这项研究在聚合物化学领域至关重要,尤其是对于需要特定性能(如热稳定性)的应用 (Reddy 等人,1993)。
癌症研究中的促进作用研究
- 对 4,4'-亚甲基双(N,N-二甲基)苯胺及其对大鼠甲状腺肿瘤发生的影响的研究突出了苯胺衍生物在癌症研究中的重要性。了解这些化合物与生物系统之间的相互作用对于开发新的治疗策略至关重要 (Kitahori 等人,1988)。
超分子结构和氢键
- 基于苯胺的化合物用于研究超分子结构的形成,这在晶体工程和材料科学中是基础。此类研究通常集中于氢键和其他非共价相互作用 (Wang 等人,2012)。
农业中的除草剂开发
- 某些苯胺衍生物被研究其作为除草剂的潜力。了解它们的有效性和选择性对于开发新的农业产品至关重要 (Wyse & McGraw,1987)。
光伏材料的合成
- 对苯胺衍生物的研究包括合成和研究其光电性能,这在有机电子学领域具有重要意义,特别是对于光伏应用 (Wu 等人,2009)。
安全和危害
The safety data sheet for a similar compound, “Benzenamine,N,N-bis(2-chloroethyl)-4-nitro-”, suggests that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
作用机制
Target of Action
N,N-bis(2-chloroethyl)-4-isocyanatoaniline, also known as Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-, is a type of nitrogen mustard, a class of compounds that have been used as chemotherapeutic agents. The primary targets of these compounds are DNA and other cellular components .
Mode of Action
Nitrogen mustards, including N,N-bis(2-chloroethyl)-4-isocyanatoaniline, are alkylating agents that form DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .
Biochemical Pathways
The compound’s interaction with DNA triggers cellular signaling and repair cascades that are associated with resistance to ICL-forming agents . The specifics of lesion recognition and synthesis past ICLs by DNA polymerases are dependent upon the structure of ICLs .
Pharmacokinetics
The pharmacokinetics of nitrogen mustards have been studied in mice. The plasma half-lives of similar compounds were found to be around 1.1 to 1.2 hours . The compound provided tumour/plasma ratios and absolute tumour AUC values almost two times higher than a comparable compound .
Result of Action
The compound’s action results in DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . The DNA damage triggers apoptotic cell death via the accumulation of persistent DNA damage .
Action Environment
In a polar environment, tris(2-chloroethyl)amine, a related compound, undergoes isomerization when forming N,N-bis(2-chloroethyl)aziridinium cation as a reactive intermediate . The environment can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
N,N-bis(2-chloroethyl)-4-isocyanatoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-5-7-15(8-6-13)11-3-1-10(2-4-11)14-9-16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBEJVXMXSRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444803 | |
| Record name | bis(2-chloroethyl)-4-isocyanatophenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-chloroethyl)-4-isocyanatoaniline | |
CAS RN |
82484-59-1 | |
| Record name | bis(2-chloroethyl)-4-isocyanatophenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

